Ilk-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

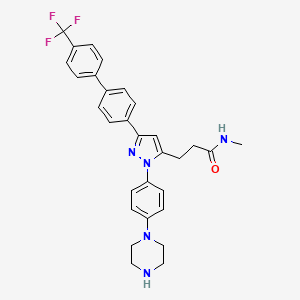

ILK-IN-2 is an inhibitor of integrin-linked kinase (ILK) with an IC50 of 0.6 µM . It inhibits the phosphorylation of Akt, glycogen synthase kinase 3β (GSK3β), and myosin light-chain (MLC) in PC3 prostate and MDA-MB-231 breast cancer cells when used at concentrations ranging from 1 to 4 µM .

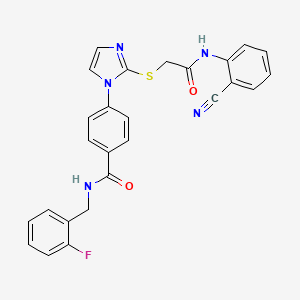

Molecular Structure Analysis

The molecular formula of this compound is C30H30F3N5O, and its molecular weight is 533.6 . The InChI code is InChI=1S/C30H30F3N5O/c1-34-29(39)15-10-25-20-28(38(36-25)27-13-11-26(12-14-27)37-18-16-35-17-19-37)23-4-2-21(3-5-23)22-6-8-24(9-7-22)30(31,32)33/h2-9,11-14,20,35H,10,15-19H2,1H3,(H,34,39) .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a solubility of 10mM in DMSO . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the resources.Aplicaciones Científicas De Investigación

1. Regulation of Cell-ECM Adhesion and Migration

ILK (Integrin-linked kinase) is crucial in cell-extracellular matrix (ECM) adhesion sites, affecting cell shape, spreading, and migration. For instance, studies have shown that proteins like PINCH-2, which interacts with ILK, play a significant role in cell-ECM contact sites and nuclear localization, influencing cell migration and shape change (Zhang et al., 2002).

2. Role in Cancer Biology

ILK is multifunctional, impacting cellular processes like growth, survival, differentiation, and invasion, relevant in cancer biology. Its expression often increases in malignancies, implicating its potential as a therapeutic target in cancer treatment (McDonald et al., 2008).

3. Cell-Matrix Adhesion and Signaling

ILK forms a complex with other proteins, regulating the integrin-actin linkage and influencing microtubule dynamics. This is crucial for cell migration and matrix remodeling processes, highlighting the diverse cellular functions of ILK (Ghatak et al., 2013).

4. Involvement in Mitotic Spindle Organization

ILK plays a significant role in centrosomal protein complexes during mitotic spindle assembly and DNA segregation, showing its critical function beyond focal adhesions (Fielding et al., 2008).

5. Potential in Cerebellar Development

Research suggests ILK's importance in cerebellar development, particularly in granule cell proliferation. Its role in integrin signaling and cell proliferation is critical in developmental biology (Mills et al., 2006).

6. Function in Epithelial Sheet Morphogenesis

ILK has been identified as playing a novel role in epithelial cell-cell adhesion and sheet morphogenesis, separate from its established role in integrin-mediated adhesion and migration (Vespa et al., 2005).

7. Implication in Tumor Induction

Studies have demonstrated ILK's potential oncogenic role, where its overexpression in transgenic mice led to the induction of mammary gland hyperplasias and tumors, suggesting its significance in cancer research (White et al., 2001).

Safety and Hazards

Mecanismo De Acción

- The primary target of Ilk-IN-2 is Integrin-Linked Kinase (ILK) . ILK is a multifunctional molecular actor involved in cell–matrix interactions, cell adhesion, and anchorage-dependent cell growth .

- The exact molecular mechanism of signal transduction by ILK remains unsolved due to structural and functional complexities .

- Downstream effects involve systemic changes in organs like the kidney, heart, muscle, skin, and vascular system .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

Ilk-IN-2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with integrins, which are integral membrane proteins that connect the extracellular matrix to the cytoskeleton . These interactions are crucial for the regulation of cellular processes such as proliferation, survival, differentiation, migration, invasion, and angiogenesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to promote cell proliferation, survival, and migration .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been found to play a central role in transducing many of the biochemical signals initiated by cell-matrix interactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been implicated in the generation of Ca 2±independent contraction by smooth muscle .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. It may contain targeting signals or undergo post-translational modifications that direct it to these locations . For instance, in Caenorhabditis elegans, the ILK orthologue PAT-4 localizes to integrins at muscle attachment sites .

Propiedades

IUPAC Name |

N-methyl-3-[2-(4-piperazin-1-ylphenyl)-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30F3N5O/c1-34-29(39)15-14-27-20-28(36-38(27)26-12-10-25(11-13-26)37-18-16-35-17-19-37)23-4-2-21(3-5-23)22-6-8-24(9-7-22)30(31,32)33/h2-13,20,35H,14-19H2,1H3,(H,34,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLOJUFSIDSBNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC(=NN1C2=CC=C(C=C2)N3CCNCC3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2605376.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)

![(E)-4-(Dimethylamino)-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-enamide](/img/structure/B2605385.png)

![7-(4-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2605388.png)

![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2605397.png)